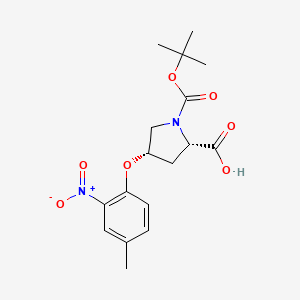
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22N2O7 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Molecular Formula : C₁₇H₂₂N₂O₇
CAS Number : 1217621-04-9
Molecular Weight : 358.37 g/mol
Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a nitrophenoxy substituent, which may influence its bioactivity.
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : In vitro assays indicate that the compound demonstrates antimicrobial activity against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Early research indicates that this compound may inhibit the proliferation of cancer cells, possibly by inducing apoptosis or inhibiting key signaling pathways involved in cell growth and survival.
Case Studies
-
Antibacterial Activity :
- A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising lead for further development .
- Anticancer Potential :
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC Determination | MIC = 5 µg/mL |
| Antibacterial | Escherichia coli | MIC Determination | MIC = 10 µg/mL |
| Anticancer | MCF-7 Cells | Cell Viability Assay | IC50 = 15 µM |
| Apoptosis Induction | MCF-7 Cells | Flow Cytometry | Increased apoptosis |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the pyrrolidine core.
- Introduction of the tert-butoxycarbonyl protecting group.
- Substitution reactions to attach the nitrophenoxy moiety.
Exploring derivatives of this compound could enhance its biological activity and selectivity towards specific targets.
Propriétés
IUPAC Name |
(2S,4S)-4-(4-methyl-2-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-10-5-6-14(12(7-10)19(23)24)25-11-8-13(15(20)21)18(9-11)16(22)26-17(2,3)4/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLXKMNTVAZGX-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















